molecular formula C9H7N3 B160407 2-(Cyanomethyl)benzimidazole CAS No. 4414-88-4

2-(Cyanomethyl)benzimidazole

Cat. No.: B160407
CAS No.: 4414-88-4
M. Wt: 157.17 g/mol
InChI Key: BWOVACANEIVHST-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole ring fused with an acetonitrile group. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Cyanomethyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium metabisulphite.

    Reducing Agents: Sodium borohydride (NaBH₄).

    Solvents: Acetonitrile, ethanol, water.

Major Products Formed:

    Oxidation Products: Benzimidazole derivatives with various functional groups.

    Reduction Products: Reduced forms of benzimidazole derivatives.

    Substitution Products: Substituted benzimidazole derivatives with different electrophilic groups.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)benzimidazole involves its interaction with biological targets, such as enzymes and DNA. The compound is known to bind to the minor groove of the DNA molecule, recognizing specific base sequences and inhibiting the activity of certain enzymes . This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

2-(Cyanomethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:

Uniqueness: this compound stands out due to its unique acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various heterocyclic compounds and a promising candidate for therapeutic development.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOVACANEIVHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063445
Record name 1H-Benzimidazole-2-acetonitrile
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4414-88-4
Record name 1H-Benzimidazole-2-acetonitrile
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Record name 1H-Benzimidazole-2-acetonitrile
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Record name (2-Benzimidazolyl)acetonitrile
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Record name 1H-Benzimidazole-2-acetonitrile
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Record name 1H-Benzimidazole-2-acetonitrile
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Record name (benzimidazol-2-yl)ethanenitrile
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Record name 1H-BENZIMIDAZOLE-2-ACETONITRILE
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Synthesis routes and methods

Procedure details

Benzimidazole-2-acetonitrile was prepared as follows. A mixture of o-phenylenediamine (1 mole) and ethyl cyanoacetate (2 moles) was refluxed for about 30 hours, cooled, diluted with propyl acetate (225 mL), filtered, washed and dried, to provide benzimidazole-2-acetonitrile in a 60-70% yield. Benzimidazole-2-acetonitrile is also available commercially from Aldrich Chemical Company.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1H-Benzimidazole-2-acetonitrile a useful synthetic building block?

A1: 1H-Benzimidazole-2-acetonitrile possesses a nucleophilic NCC bis-nucleophilic center, enabling it to react with various electrophiles. This property allows for the construction of diverse fused benzimidazole ring systems, which are prevalent in numerous biologically active compounds. [, , , , , , , , , , , , , , , ]

Q2: What are some examples of heterocyclic ring systems that can be synthesized using 1H-Benzimidazole-2-acetonitrile?

A2: Researchers have successfully synthesized a variety of heterocyclic systems using this compound, including: * Benzo[4,5]imidazo[1,2-b][1,2,6]thiadiazine dioxides [] * Pyrido[1,2-a]benzimidazoles [, , , , ] * Pyrazolo[3,4-d]pyridazines [, ] * Pyrimido[1,2-a]benzimidazoles [] * Triazolo[4,3-a]pyrimidines [] * Benzimidazolylthiazoles [] * Thiazolopyrimido[1,6-a]benzimidazoles [] * Benzo[g]imidazo[1,2-a]pyridines [] * Iso-C-nucleoside Analogues []

Q3: Can you provide an example of a regioselective reaction involving 1H-Benzimidazole-2-acetonitrile?

A3: 1H-Benzimidazole-2-acetonitrile reacts regioselectively with N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines to yield benzo[4,5]imidazo[1,2-b][1,2,6]thiadiazine dioxides. This reaction preferentially occurs at the nitrogen atom of the benzimidazole ring. [] Similarly, it exhibits regioselectivity in reactions with enaminones, leading to the formation of pyrazole and isoxazole derivatives. []

Q4: How does the reaction of 1H-Benzimidazole-2-acetonitrile with elemental sulfur and selenium differ?

A4: Interestingly, the reaction pathway diverges depending on the chalcogen used. With elemental sulfur, a tetracyclic [, ]thiazolo[4′,5′:4,5]pyrimido[1,6-a]benzimidazol-2(3H)-thione forms. Conversely, utilizing selenium leads to the creation of a zwitterionic 7-(benzimidazolium-2-yl)-[1,2]thiaselenolo[2,3-b][1,2,4]thiaselenazole-6-thiolate. X-ray crystallography confirmed the structures of these distinct products. []

Q5: What are some applications of compounds derived from 1H-Benzimidazole-2-acetonitrile?

A5: Derivatives of this compound have shown potential in various areas: * Antifungal activity: Benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety, synthesized from 1H-Benzimidazole-2-acetonitrile, have displayed promising antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. [] * Antiviral activity: While several synthesized benzimidazolylthiazoles were evaluated for anti-HIV activity, none exhibited significant effects in the conducted study. [] * Electrochemical Detection: A highly selective electrochemical method for detecting 5-formyluracil (5fU) in DNA utilizes (2-Benzimidazolyl)acetonitrile labeling. This method shows promise for understanding epigenetics and DNA damage. [, ]

Q6: Is there research on the structure-activity relationship (SAR) of 1H-Benzimidazole-2-acetonitrile derivatives?

A6: While the provided abstracts don't delve deep into specific SAR studies, they highlight that modifications on the benzimidazole ring and the substituents at the acetonitrile moiety can influence the biological activity of the resulting compounds. For instance, the antifungal activity of benzimidazol-2-ylcyanoketone oxime ethers was significantly affected by the substituents on the benzene ring. []

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